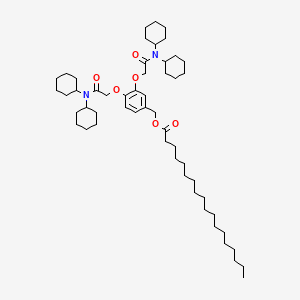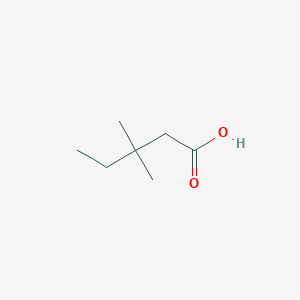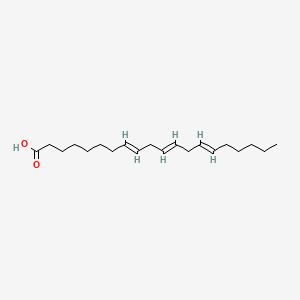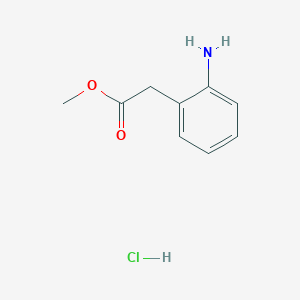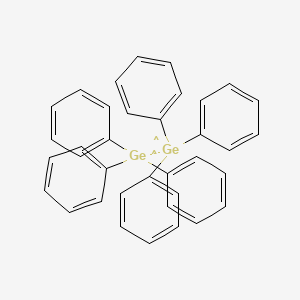
Tetraamminepalladium(2+) diacetate
Vue d'ensemble
Description
Tetraamminepalladium(2+) diacetate is a compound with the molecular formula C4H18N4O4Pd and a molecular weight of 292.63 g/mol . It is used in various applications, including as a catalyst .
Molecular Structure Analysis
The molecular structure of Tetraamminepalladium(2+) diacetate is represented by the linear formula Pd(NH3)4(CH3CO2)2 .Physical And Chemical Properties Analysis
Tetraamminepalladium(2+) diacetate is a solid compound . It has a melting point of 183-186 °C .Applications De Recherche Scientifique
Electrochemical Properties and Applications
Voltammetric Study of Electro-reduction : Tetraamminepalladium(II) has been studied for its electro-reduction mechanism and kinetics on gold electrodes in ammonia – chloride solutions. The reduction process of [Pd(NH3)4]2+ occurs in a single step through a 2-electrons irreversible reaction, indicating potential applications in electroplating and nanofabrication processes Mech et al., 2012.
Catalytic Applications
Catalytic Activity in Liquid-Phase Reduction : The influence of preparation variables on the activity and selectivity of Pd catalysts supported on aluminum orthophosphate was studied, highlighting the utility of Tetraamminepalladium(II) in the reduction of organic compounds Alba et al., 1986.
Catalysis in Heck Coupling Reaction : Tetraamminepalladium(II) chloride monohydrate immobilized on hydrophilic graphite oxide demonstrated high activity and selectivity as catalysts in the Heck coupling reaction, offering insights into the development of efficient and recyclable catalysts Mastalir et al., 2020.
Material Science and Nanotechnology
Self-assembly of Nanowires : A study demonstrated the spontaneous formation of Tetra-amminepalladous chloride nanowires on mica surfaces, presenting a method for creating nanowire arrays with potential applications in sensor development and nanodevice wiring Wang et al., 2007.
Analytical and Spectroscopic Applications
Vibrational Spectroscopy of Bimetallic Catalyst Precursor : The vibrational spectra of Tetraamminepalladium(II) perrhenate, a bimetallic catalyst precursor, were analyzed, providing essential data for understanding the structure and reactivity of similar compounds in catalysis Thompson et al., 2017.
Safety and Hazards
Mécanisme D'action
Target of Action
Tetraamminepalladium(2+) diacetate, also known as azane;palladium(2+);diacetate, is an inorganic compound It’s known to be used as a catalyst in various chemical reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism .
Biochemical Pathways
As a catalyst, it’s involved in various chemical reactions, but the exact pathways depend on the specific reactions it catalyzes .
Result of Action
The result of Tetraamminepalladium(2+) diacetate’s action is primarily seen in the facilitation of chemical reactions. As a catalyst, it helps to increase the efficiency and speed of these reactions .
Propriétés
IUPAC Name |
azane;palladium(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.4H3N.Pd/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXNSFLJBJEGA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].N.N.N.N.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18N4O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15974-14-8 (Parent) | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061495963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
292.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraamminepalladium(2+) diacetate | |
CAS RN |
61495-96-3 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061495963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraamminepalladium(2+) diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




